Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a synthetic thienopyridine derivative characterized by a fused bicyclic core (4,5,6,7-tetrahydrothieno[2,3-c]pyridine) with ethyl ester and ethyl substituents at positions 3 and 6, respectively. The key structural feature is the 4-(azepan-1-ylsulfonyl)benzamido group at position 2, which introduces a sulfonamide-linked azepane ring.
The synthesis likely involves multi-step reactions, starting with the thienopyridine core and subsequent functionalization via amidation and sulfonylation. Crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule refinement) may have been employed to confirm its structure, given the program’s prevalence in resolving complex heterocycles .
Properties
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-3-27-16-13-20-21(17-27)34-24(22(20)25(30)33-4-2)26-23(29)18-9-11-19(12-10-18)35(31,32)28-14-7-5-6-8-15-28/h9-12H,3-8,13-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQYFQXQIPCNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound exhibits diverse biological activities and has potential therapeutic applications in various medical fields. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine ring system, an azepane moiety, and a sulfonamide group. The molecular formula is with a molecular weight of approximately 570.16 g/mol. Its complex structure contributes to its biological activity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H36ClN3O5S2 |
| Molecular Weight | 570.16 g/mol |
| CAS Number | 1216671-62-3 |
| Purity | ≥98% |
Pharmacological Properties
Research indicates that thieno[2,3-c]pyridine derivatives possess a variety of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Effects : Studies suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
The specific mechanisms of action for this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could potentially bind to specific receptors in the body, influencing signaling pathways related to inflammation or cancer growth.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor efficacy of similar thieno[2,3-c]pyridine derivatives against human cancer cell lines. Results indicated that certain derivatives inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research demonstrated that compounds within this class exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Inflammation Models : In vivo studies using animal models of inflammation showed that the compound reduced edema and inflammatory markers significantly compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to the thienopyridine-carboxylate family, sharing a core structure with analogs such as Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, ). Key comparisons include:
Physicochemical Properties
- Solubility : The sulfonamide and azepane groups enhance aqueous solubility relative to Boc-protected analogs, which are more lipophilic.
- Stability : Sulfonamides are generally stable under physiological conditions, whereas Boc groups require acidic conditions for deprotection, limiting the utility of analogs like the compound in in vivo .
- Molecular Weight : The target compound (MW: 547.7 g/mol) is significantly larger than the Boc-protected analog (MW: 326.4 g/mol), impacting bioavailability and diffusion rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including sulfonylation, amide coupling, and heterocyclic ring formation. A controlled synthesis approach similar to P(CMDA-DMDAAC) copolymers (via stepwise polymerization and purification) can be adapted . Optimize yields by:
- Using anhydrous conditions for sulfonylation steps.
- Employing high-purity reagents (e.g., DMDAAC analogs) to minimize side reactions.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates.
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology : Combine ¹H/¹³C NMR to verify the azepane sulfonyl and tetrahydrothienopyridine moieties. FT-IR can confirm sulfonamide (SO₂) and ester (C=O) functional groups. High-resolution mass spectrometry (HRMS) is essential for molecular weight validation, particularly given the compound’s complexity (e.g., 6-ethyl substitution) .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodology : Refer to structurally analogous compounds (e.g., Ethyl 2-amino-6-benzyl derivatives) for hazard guidance. Key steps include:
- Using fume hoods and PPE (gloves, goggles) during synthesis.
- Storing the compound at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Consulting SDS sheets for tetrahydrothienopyridine analogs to assess toxicity risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodology :
- Core modifications : Synthesize analogs with variations in the azepane sulfonyl group (e.g., replacing with piperidine) and compare activity.
- Assay selection : Use enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values.
- Data analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from impurity profiles or assay conditions. Address this by:
- Repurifying batches via preparative HPLC (>98% purity).
- Validating activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Cross-referencing with computational docking studies to confirm target binding hypotheses .
Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be systematically assessed?
- Methodology :
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4).
- Solubility enhancement : Test co-solvents (e.g., DMSO/PEG) to improve bioavailability in aqueous assays .
Q. What computational tools are suitable for modeling this compound’s binding interactions with therapeutic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like GPCRs or ion channels.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Pharmacophore mapping : Identify critical interaction points (e.g., sulfonamide hydrogen bonds) using MOE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
